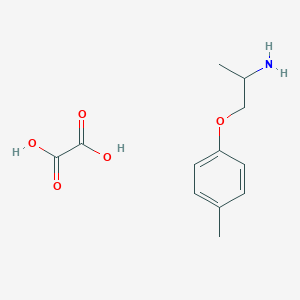
1-(p-Tolyloxy)propan-2-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(p-Tolyloxy)propan-2-amine oxalate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(p-Tolyloxy)propan-2-amine oxalate is a compound of significant interest in pharmacology, particularly due to its structural similarity to atomoxetine, a well-known selective norepinephrine reuptake inhibitor (NRI) used in the treatment of attention deficit hyperactivity disorder (ADHD). This article explores the biological activity of this compound, detailing its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H17N⋅C2H2O4, with a molecular weight of 255.27 g/mol. The compound features a p-tolyloxy group attached to a propan-2-amine backbone, which is significant for its biological activity.
Research indicates that this compound may influence neurotransmitter systems, particularly those involving norepinephrine. Similar compounds have demonstrated the ability to modulate mood and cognitive functions by inhibiting the reuptake of norepinephrine, thus increasing its availability in synaptic clefts.
Comparative Analysis with Related Compounds
The following table summarizes the structural and functional similarities between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H17N⋅C2H2O4 | Potential NRI activity; structural analog of atomoxetine |
| Atomoxetine | C16H21N | Selective norepinephrine reuptake inhibitor; used for ADHD |
| N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate | C15H21N⋅C2H2O4 | Related to atomoxetine; potential for similar activity |
| N,N-Dimethyl-(3-phenyl-3-o-tolyloxy)propan-1-amine | C17H25N | Variation with dimethyl substitution; affects pharmacokinetics |
The unique substitution pattern of this compound may confer distinct pharmacological properties compared to its analogs, suggesting a unique mechanism that warrants further investigation.
Synthesis Methods
The synthesis of this compound typically involves the reaction of p-tolyl alcohol with propan-2-amines in the presence of suitable reagents such as acetic anhydride or other coupling agents. The final product is often converted to its oxalate salt form through reaction with oxalic acid in an alcohol solvent.
Case Studies and Research Findings
Recent studies have explored the efficacy of compounds structurally related to this compound in various biological assays:
- Neuropharmacological Studies : In vitro assays demonstrated that similar compounds can significantly increase dopamine levels in neural tissues, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds on cancer cell lines indicated that these substances could induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
- Behavioral Studies : Animal models treated with related NRIs showed improved cognitive function and reduced symptoms associated with ADHD, reinforcing the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
1-(4-methylphenoxy)propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.C2H2O4/c1-8-3-5-10(6-4-8)12-7-9(2)11;3-1(4)2(5)6/h3-6,9H,7,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNLLONULDBAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














